molecular formula C13H14N2O3S2 B12127644 4-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12127644
M. Wt: 310.4 g/mol
InChI Key: BCHGGUQQEBAARH-NTMALXAHSA-N
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Description

4-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that features a thiazolidine ring, a pyrrole moiety, and a butanoic acid group

Preparation Methods

The synthesis of 4-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidine ring, followed by the introduction of the pyrrole moiety and the butanoic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

    Substitution: The pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving thiazolidine and pyrrole derivatives.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and pyrrole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The butanoic acid group may enhance the compound’s solubility and bioavailability, facilitating its transport to target sites within the body.

Comparison with Similar Compounds

Similar compounds include other thiazolidine and pyrrole derivatives, such as:

  • 4-[(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The unique combination of the thiazolidine ring, pyrrole moiety, and butanoic acid group in 4-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid distinguishes it from other related compounds.

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C13H14N2O3S2/c1-14-6-2-4-9(14)8-10-12(18)15(13(19)20-10)7-3-5-11(16)17/h2,4,6,8H,3,5,7H2,1H3,(H,16,17)/b10-8-

InChI Key

BCHGGUQQEBAARH-NTMALXAHSA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O

Origin of Product

United States

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